Tert-butyl 2-(aminomethyl)-4-bromobenzylcarbamate
Description
Tert-butyl 2-(aminomethyl)-4-bromobenzylcarbamate is a brominated carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, an aminomethyl substituent at the 2-position, and a bromine atom at the 4-position of the benzyl ring. This compound is primarily utilized in medicinal chemistry and organic synthesis as a versatile intermediate for constructing complex molecules, such as histone deacetylase (HDAC) inhibitors or cross-coupling substrates . Its structural uniqueness lies in the combination of a halogen (Br) for site-specific reactivity and a Boc-protected amine for controlled deprotection during multi-step syntheses.
Properties
CAS No. |
885269-64-7 |
|---|---|
Molecular Formula |
C13H19BrN2O2 |
Molecular Weight |
315.21 g/mol |
IUPAC Name |
tert-butyl N-[[2-(aminomethyl)-4-bromophenyl]methyl]carbamate |
InChI |
InChI=1S/C13H19BrN2O2/c1-13(2,3)18-12(17)16-8-9-4-5-11(14)6-10(9)7-15/h4-6H,7-8,15H2,1-3H3,(H,16,17) |
InChI Key |
PCVVVRABWXFYJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(aminomethyl)-4-bromobenzylcarbamate typically involves multi-step organic reactions. One common method includes the protection of an amine group using tert-butyl carbamate, followed by bromination and subsequent functionalization to introduce the aminomethyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(aminomethyl)-4-bromobenzylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Synthesis and Structural Characterization
Tert-butyl 2-(aminomethyl)-4-bromobenzylcarbamate can be synthesized through several methods involving the reaction of tert-butyl carbamate derivatives with various amines or amino acids. The structural characterization of this compound typically employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure.
Anti-inflammatory Properties
Research indicates that derivatives of tert-butyl carbamates exhibit significant anti-inflammatory activities. For instance, a study synthesized a series of tert-butyl 2-(substituted benzamido) phenylcarbamates and evaluated their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Compounds demonstrated promising results with percentage inhibition values ranging from 39.021% to 54.239% compared to standard drugs like indomethacin .
Anticancer Potential
The compound has also been investigated for its anticancer properties, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is critical in cell cycle regulation and associated with tumor growth. Inhibition of CDK2 has shown to enhance Smad3 activity and reduce migration in triple-negative breast cancer cells, highlighting the potential of this compound as a lead compound for anticancer drug development .
Drug Development Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. For example, it has been utilized in the synthesis of Panobinostat, a drug used in treating multiple myeloma and other cancers. The compound's ability to undergo reductive amination reactions makes it a versatile building block in medicinal chemistry .
Antimicrobial Activity
The antimicrobial properties of related compounds have been explored through studies assessing their effectiveness against various pathogens. The synthesis of derivatives has led to the identification of compounds with enhanced selectivity and effectiveness against resistant microbial strains, making them potential candidates for new antimicrobial agents .
Case Study 1: Anti-inflammatory Activity Evaluation
A series of tert-butyl carbamate derivatives were synthesized and tested for anti-inflammatory activity using both in vivo and in vitro models. The results indicated that specific substitutions on the benzene ring significantly influenced biological activity, providing insights into structure-activity relationships (SAR) that can guide future drug design efforts.
Case Study 2: Anticancer Drug Development
In a recent study focusing on CDK inhibitors, researchers synthesized a library of compounds derived from this compound and evaluated their efficacy against various cancer cell lines. The findings suggested that modifications in the side chains could enhance potency and selectivity, leading to promising candidates for further development.
Data Tables
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminomethyl)-4-bromobenzylcarbamate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the bromobenzylcarbamate moiety can participate in covalent modifications. These interactions can modulate the activity of target proteins and influence biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogous carbamates and benzyl derivatives based on substituent positions, reactivity, and applications. Key examples include:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Position and Reactivity: The 4-bromo substituent in the target compound enhances electrophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) compared to 4-formyl derivatives, which are more suited for nucleophilic additions (e.g., reductive amination) . The 2-aminomethyl group offers orthogonal reactivity for peptide coupling or further functionalization, unlike 3-bromomethyl analogs, which prioritize alkylation pathways .
Biological Relevance: Tert-butyl 4-(aminomethyl)benzylcarbamate (89) (from ) shares the Boc-protected aminomethyl group but lacks bromine, limiting its utility in halogen-dependent coupling reactions. It is primarily used in HDAC modulator synthesis . Brominated analogs (e.g., tert-butyl 4-bromobenzylcarbamate) exhibit higher stability in cross-coupling reactions due to the strong C-Br bond, whereas tert-butyl 4-formylbenzylcarbamate is prone to oxidation .
Synthetic Flexibility: The target compound’s dual functionality (Br and NH2) allows sequential derivatization.
Biological Activity
Tert-butyl 2-(aminomethyl)-4-bromobenzylcarbamate is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHBrNO
- Molecular Weight : Approximately 303.19 g/mol
This compound features a tert-butyl group, a bromobenzyl moiety, and an aminomethyl side chain, which contribute to its biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar compounds have been shown to inhibit CDK2, a key regulator in the cell cycle. Inhibition of CDK2 can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Antimicrobial Activity : The presence of the carbamate group suggests potential antibacterial properties. Compounds with similar structures have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have shown:
- IC50 Values : Compounds structurally related to this carbamate exhibited IC50 values in the low micromolar range against various cancer cell lines. For instance, derivatives of similar structure showed IC50 values as low as 0.019 μM against CDK2 .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values ranging from 1.56 µg/ml against Staphylococcus epidermidis to lower values against other pathogens . While specific data for this compound is limited, its structural similarity to known antimicrobial agents suggests potential efficacy.
Case Studies and Research Findings
- CDK Inhibition Studies : A study on structurally similar compounds revealed that modifications to the bromobenzyl moiety significantly affect CDK inhibition. The introduction of bulky groups reduced activity, indicating the importance of structural optimization for enhancing biological efficacy .
- Antimicrobial Testing : A feasibility study involving carbamate derivatives highlighted their ability to target bacterial membranes effectively. Compounds with similar functionalities demonstrated selective toxicity towards bacterial cells while sparing mammalian cells .
Comparative Analysis of Related Compounds
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| This compound | TBD | Anticancer |
| Compound A (related structure) | 0.019 | CDK2 Inhibition |
| Compound B (related structure) | 1.56 | Antimicrobial (Staphylococcus epidermidis) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
